Cas no 1246553-27-4 (3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol)

3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a cyclohexyl group at the 3-position and a methyl group at the 1-position. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The cyclohexyl moiety enhances lipophilicity, potentially improving membrane permeability, while the pyrazolopyrimidine scaffold offers versatility in medicinal chemistry applications. Its well-defined synthetic route ensures high purity and reproducibility, critical for drug discovery. The compound’s stability under standard conditions further supports its utility in diverse experimental settings. Researchers may explore its potential as a kinase inhibitor or bioactive scaffold due to its structural resemblance to purine-based systems.
3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol structure
1246553-27-4 structure
商品名:3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
CAS番号:1246553-27-4
MF:C12H16N4O
メガワット:232.28164
CID:824534

3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol 化学的及び物理的性質

名前と識別子

    • 3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
    • 3-cyclohexyl-1-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one

3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM151607-1g
3-cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
1246553-27-4 95%
1g
$1122 2021-08-05
Chemenu
CM151607-1g
3-cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
1246553-27-4 95%
1g
$1188 2023-11-21

3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol 関連文献

3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-olに関する追加情報

Introduction to 3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (CAS No. 1246553-27-4)

3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound, identified by its CAS number 1246553-27-4, belongs to the pyrazolo[3,4-d]pyrimidine class, which is well-known for its role in the development of various therapeutic agents. The presence of a cyclohexyl group and a methyl substituent in its molecular structure contributes to its distinct chemical and pharmacological characteristics, making it a promising candidate for further investigation.

The structural framework of 3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol consists of a fused bicyclic system containing a pyrazole ring connected to a pyrimidine ring. This configuration is particularly interesting because it allows for multiple sites of interaction with biological targets, such as enzymes and receptors. The cyclohexyl group at the 3-position and the methyl group at the 1-position enhance the compound's solubility and metabolic stability, which are critical factors in drug design.

In recent years, there has been a growing interest in exploring the pharmacological potential of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have shown promise in various preclinical studies as inhibitors of kinases and other enzymes involved in cancer progression. Specifically, 3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol has been investigated for its ability to modulate pathways such as MAPK and PI3K/Akt, which are frequently dysregulated in tumors. Preliminary studies suggest that this compound exhibits inhibitory activity against several kinases, making it a valuable scaffold for developing novel anticancer agents.

One of the most compelling aspects of 3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is its potential to serve as a lead compound for further derivatization. By modifying specific functional groups within its structure, researchers can fine-tune its biological activity and optimize its pharmacokinetic properties. For instance, replacing the cyclohexyl group with other substituents might alter its binding affinity to target proteins or enhance its selectivity. Such modifications are crucial for developing drugs that are both effective and well-tolerated by patients.

The synthesis of 3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between hydrazine derivatives and β-ketoesters or β-ketoamides, followed by functional group transformations such as alkylation and hydroxylation. Advanced techniques like transition metal-catalyzed cross-coupling reactions have also been employed to introduce desired substituents efficiently.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of 3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with biological targets. These studies help predict how the compound will interact with enzymes or receptors at the atomic level, providing insights into its mechanism of action. Additionally, virtual screening techniques have been used to identify potential drug-like analogs based on structural similarity and predicted activity.

The pharmacokinetic profile of 3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is another critical area of investigation. Factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity (TOX) must be carefully evaluated to assess its suitability for clinical development. In vitro assays are commonly used to measure these parameters, providing data that can inform decisions about dosing regimens and potential side effects.

In conclusion, 3-Cyclohexyl - 1 -methyl - 1 H - pyrazolo [ 3 , 4 - d ] pyrimidin - 4 - ol (CAS No. 1246553 -27 - 4) represents an exciting opportunity for medicinal chemists to develop novel therapeutic agents. Its unique structural features and demonstrated biological activity make it a compelling candidate for further research. As our understanding of disease mechanisms continues to evolve, this compound may play a significant role in addressing unmet medical needs.

おすすめ記事

推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.